5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core combining thiazole and triazole rings. Key structural features include:
- 4-Ethylpiperazine moiety: A common pharmacophore in neuroactive compounds, facilitating receptor interactions via its basic nitrogen atoms.
- Hydroxyl group at position 6: May contribute to hydrogen bonding with biological targets.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-4-22-7-9-23(10-8-22)16(13-5-6-14(26-2)15(11-13)27-3)17-18(25)24-19(28-17)20-12-21-24/h5-6,11-12,16,25H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHOBMYVAWODFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality .
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactivity is governed by its hydroxyl group, triazole-thiazole fused ring, and substituted aromatic/piperazine groups:
-
Hydroxyl Group Reactions :
-
Triazole-Thiazole Core :
-
Piperazine Modifications :
-
N-Alkylation : The ethylpiperazine group can undergo further alkylation with alkyl halides.
-
Oxidation and Cyclization Mechanisms
The oxidative cyclization mechanism for forming the thiazolotriazole core involves:
-
Thiol Oxidation : Mercaptophenyl intermediates (e.g., 4a–4s ) are oxidized to disulfides (5a–5s ) using DMSO .
-
Deprotonation and Ring Closure : Base-mediated deprotonation (e.g., NaH) triggers intramolecular C-H activation, leading to cyclization .
Equation :
Reactivity with Electrophiles
The dimethoxyphenyl group directs electrophilic substitution reactions:
-
Nitration : Occurs at the para position to the methoxy groups under HNO₃/H₂SO₄, yielding nitro derivatives .
-
Sulfonation : Reacts with chlorosulfonic acid to introduce sulfonic acid groups, enhancing water solubility .
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents | Position | Product Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-4 of phenyl | Precursor for amines |
| Halogenation | Br₂/FeBr₃ | C-5 of thiazole | Bioactive analogs |
Biological Derivatization
The compound serves as a scaffold for bioactive derivatives:
-
Anticancer Analogues : Methyl or trifluoromethyl substitutions at the phenyl ring improve cytotoxicity (IC₅₀ values: 5–10 µM) .
-
Antimicrobial Modifications : Quaternary ammonium derivatives show enhanced activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Key Finding : Piperazine substituents critically influence pharmacokinetics; ethyl groups enhance blood-brain barrier penetration.
Stability and Degradation
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring followed by functionalization to introduce the 3,4-dimethoxyphenyl and 4-ethylpiperazine moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial activity. Studies have shown that compounds within this class can inhibit a range of bacterial and fungal pathogens. For instance, a study highlighted their effectiveness against various strains of bacteria and fungi using serial dilution methods to determine minimum inhibitory concentrations .
Anticancer Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anticancer properties. The compound may exert its effects through multiple mechanisms including inhibition of specific kinases involved in cancer cell proliferation. Molecular docking studies suggest that it can effectively bind to targets such as FGFR (Fibroblast Growth Factor Receptor), which is implicated in various cancers .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in several studies. These compounds may modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase or lipoxygenase. In particular, the presence of the thiazole ring enhances interactions with biological targets involved in inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives. Modifications to the substituents on the triazole or thiazole rings can significantly influence their potency and selectivity against various biological targets. For example:
- Dimethoxyphenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Piperazine Moiety : Contributes to solubility and may impact pharmacokinetic properties.
Case Study 1: Antimicrobial Efficacy
In a recent study conducted at Zaporizhzhia State Medical University, researchers synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their antimicrobial activities. The results demonstrated that certain modifications led to compounds with enhanced efficacy against resistant bacterial strains .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of this class of compounds using various human cancer cell lines. The study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The findings suggest that further development could lead to promising candidates for cancer therapy .
Mechanism of Action
The mechanism of action of 5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and biological activities of related thiazolo[3,2-b][1,2,4]triazole derivatives:
Key Observations:
- Piperazine Role : The 4-ethylpiperazine moiety may enhance interactions with serotonin or dopamine receptors, a feature absent in simpler analogs like 3c or 5b .
- Anticonvulsant vs. Anticancer Activity : While 3c and 5b are optimized for seizure models, derivatives with bulkier substituents (e.g., arylidene groups in 270) show divergent anticancer effects .
Pharmacological Mechanisms
- Anticonvulsant Activity : Compounds like 3c and 5b act via voltage-gated sodium channel modulation, a mechanism inferred for the target compound due to structural similarities .
- Enzyme Inhibition : highlights triazole derivatives as acetylcholinesterase inhibitors. The target compound’s triazole core and piperazine group may facilitate similar interactions, though this requires validation .
Biological Activity
5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the thiazolotriazole class. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews the synthesis, biological mechanisms, and relevant case studies regarding its pharmacological properties.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a triazole ring , along with a side chain comprising a dimethoxyphenyl group and an ethylpiperazine moiety . The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Achieved through the condensation of α-haloketones with thiourea under basic conditions.
- Formation of the Triazole Ring : Often formed via cyclization reactions involving hydrazine derivatives.
- Coupling Reactions : The introduction of the dimethoxyphenyl and ethylpiperazine groups is done through nucleophilic substitution or coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These may include:
- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Binding to receptors that modulate various physiological processes.
- Proteins : Interaction with proteins that play critical roles in cellular signaling and function.
The structural characteristics allow the compound to effectively bind to these targets, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds similar in structure showed IC50 values as low as 2.4 nM against adenocarcinomic human alveolar basal epithelial cells (A549) and other cell lines .
- The compound exhibited cell cycle arrest at G2/M phase, indicating its role in disrupting cancer cell proliferation .
Anti-inflammatory and Antioxidant Properties
The thiazolo-triazole derivatives have also shown promising anti-inflammatory activities:
- Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .
Mechanism Insights
The compound's interaction with specific kinases has been explored, revealing that it can inhibit pathways critical for tumor growth and survival. This includes inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Case Study 1: Efficacy Against Solid Tumors
In a preclinical model using Ehrlich solid tumor and ascites carcinoma models, the compound demonstrated significant triglyceride inhibition (TGI) at doses of 25 mg/kg, outperforming standard chemotherapeutics like 5-fluorouracil .
Case Study 2: In Vivo Studies
In vivo studies have shown that derivatives of this compound can increase survival rates in xenograft models without exhibiting significant toxicity. For example, certain derivatives improved lifespan by over 40% compared to control treatments .
Comparative Analysis
To further understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | Dimethoxyphenyl + Piperazine | 2.4 | Anticancer |
| Compound B | Similar Triazole Structure | 16.4 | Anticancer |
| Target Compound | Thiazolo-Triazole + Ethylpiperazine | <10 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the thiazolo-triazole core, followed by functionalization of the phenyl and piperazine moieties. Key steps include:
- Cyclization : Use of hydrazine hydrate or thiourea derivatives to form the triazole-thiazole fused system .
- Alkylation/Coupling : Introduction of the 3,4-dimethoxyphenyl and 4-ethylpiperazine groups via nucleophilic substitution or Suzuki-Miyaura coupling under inert atmospheres .
- Optimization : Solvents (DMF, chloroform) and catalysts (triethylamine) are critical for yield improvement. Reaction temperatures (60–100°C) and pH (neutral to mildly basic) must be systematically varied to minimize side products .
- Data Table :
| Step | Key Reagents/Conditions | Yield Range (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, 80°C, ethanol | 45–60 | |
| Alkylation | 4-ethylpiperazine, DMF, 100°C | 30–50 |
Q. How is the compound’s structure confirmed, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, aromatic protons (δ 6.8–7.2 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 413.47 for C20H20FN5O2S analogs) .
- HPLC : Purity (>95%) is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening approaches are used to assess its bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Fluorometric assays targeting kinases or cytochrome P450 enzymes (e.g., 14-α-demethylase) .
Q. What are the key physicochemical properties, and how are they determined?
- Methodological Answer :
- Solubility : Measured via shake-flask method in PBS (pH 7.4) or DMSO. LogP values (~2.5–3.5) predict membrane permeability .
- Melting Point : Differential scanning calorimetry (DSC) reveals thermal stability (e.g., 180–220°C) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation under storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the phenyl (e.g., replacing methoxy with halogens) or piperazine (e.g., ethyl vs. benzyl groups) to probe electronic/steric effects .
- Molecular Docking : Use tools like AutoDock Vina to predict binding modes with targets (e.g., 14-α-demethylase PDB:3LD6) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (dimethoxyphenyl) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity with both broth microdilution (MIC) and time-kill assays to confirm concentration-dependent effects .
- In Vivo Correlation : Compare cytotoxicity (IC50) in 2D vs. 3D cell cultures to address discrepancies in tumor microenvironment relevance .
- Batch Analysis : Ensure compound purity (>98%) via LC-MS to rule out impurities as confounding factors .
Q. What enzymatic targets are implicated in its mechanism, and how are interactions studied?
- Methodological Answer :
- Target Identification : Kinase profiling panels or thermal shift assays identify binding partners (e.g., MAPK, PI3K) .
- X-ray Crystallography : Co-crystallize with 14-α-demethylase to resolve binding interactions at 2.0 Å resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 1–10 µM) and stoichiometry .
Q. How does stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- Preformulation Studies : Use pH-rate profiling (pH 1–10) to identify degradation pathways (e.g., hydrolysis at acidic pH) .
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to assess photostability and validate HPLC method robustness .
- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
